molecular formula C10H13Cl2N B3028293 (R)-6-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride CAS No. 1810074-75-9

(R)-6-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

Cat. No.: B3028293
CAS No.: 1810074-75-9
M. Wt: 218.12
InChI Key: AXGVCEPSKLJNQI-HNCPQSOCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-6-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is a chiral amine compound with a tetrahydronaphthalene structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-6-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the commercially available 6-chloro-1-tetralone.

    Reduction: The ketone group of 6-chloro-1-tetralone is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride.

    Amination: The alcohol is then converted to the amine via a substitution reaction with ammonia or an amine source under appropriate conditions.

    Resolution: The racemic mixture of the amine is resolved using chiral resolution techniques to obtain the ®-enantiomer.

    Hydrochloride Formation: Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of ®-6-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, and the use of industrial-scale equipment for each step.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The amine can undergo oxidation to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form the corresponding tetrahydronaphthalene derivative.

    Substitution: The chlorine atom can be substituted with various nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles like sodium azide or potassium thiolate can be used under basic conditions.

Major Products

    Oxidation: Imine or nitrile derivatives.

    Reduction: Tetrahydronaphthalene derivatives.

    Substitution: Various substituted tetrahydronaphthalene derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Synthesis of Chiral Ligands: The compound can be used as a building block for the synthesis of chiral ligands in asymmetric catalysis.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine

    Biological Studies: It can be used in studies involving the interaction of chiral amines with biological receptors.

Industry

    Chemical Manufacturing: The compound can be used in the production of specialty chemicals and fine chemicals.

Mechanism of Action

The mechanism of action of ®-6-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride involves its interaction with specific molecular targets such as neurotransmitter receptors. The compound may act as an agonist or antagonist at these receptors, modulating their activity and influencing neurological pathways.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine: The non-chiral version of the compound.

    1,2,3,4-Tetrahydronaphthalen-1-amine: Lacks the chlorine substituent.

    6-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine: Similar structure with a bromine substituent instead of chlorine.

Uniqueness

    Chirality: The ®-enantiomer provides specific interactions with chiral biological targets, which can result in unique pharmacological properties.

    Chlorine Substituent: The presence of the chlorine atom can influence the compound’s reactivity and interaction with biological molecules compared to its non-halogenated counterparts.

Properties

IUPAC Name

(1R)-6-chloro-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN.ClH/c11-8-4-5-9-7(6-8)2-1-3-10(9)12;/h4-6,10H,1-3,12H2;1H/t10-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXGVCEPSKLJNQI-HNCPQSOCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)C=C(C=C2)Cl)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C2=C(C1)C=C(C=C2)Cl)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1810074-75-9
Record name 1-Naphthalenamine, 6-chloro-1,2,3,4-tetrahydro-, hydrochloride (1:1), (1R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1810074-75-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-6-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
(R)-6-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
Reactant of Route 3
(R)-6-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
Reactant of Route 4
(R)-6-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
Reactant of Route 5
Reactant of Route 5
(R)-6-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
Reactant of Route 6
(R)-6-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.